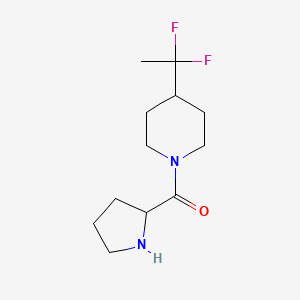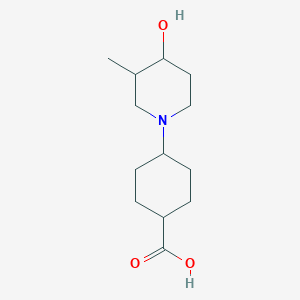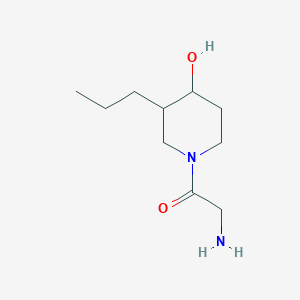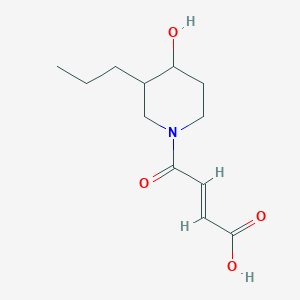
1-(2-Aminophenyl)-3-propylpiperidin-4-ol
説明
1-(2-Aminophenyl)-3-propylpiperidin-4-ol (or APPP) is a synthetic compound used in a variety of scientific research applications. It is an organic compound with a molecular formula of C11H18N2O. APPP is used in a variety of scientific research applications due to its unique chemical and physical properties.
科学的研究の応用
Aromatase Inhibition for Endocrine Therapy
Research into compounds structurally related to 1-(2-Aminophenyl)-3-propylpiperidin-4-ol has demonstrated potential applications in endocrine therapy, particularly for hormone-dependent tumors such as breast cancer. For instance, novel azabicyclo compounds, including 3-(cyclohexymethyl)-1-(4-aminophenyl)-3-azabicyclo derivatives, have shown significant in vitro inhibition of human placental aromatase, a key enzyme in estrogen synthesis. These compounds, exhibiting greater potency than the clinically effective agent aminoglutethimide, highlight the potential of structural analogs in the development of new endocrine therapies (Staněk et al., 1991).
Fluorescent Biomarkers for Biodiesel Quality Control
Another innovative application comes from the synthesis of amphiphilic triazoanilines from industrial waste materials, cardanol, and glycerol. These compounds have been found to possess photophysical properties suitable for the development of fluorescent biomarkers. Their low acute toxicity to various biological models suggests a safe potential for environmental exposure, making them promising candidates for biodiesel quality monitoring, aligning with green chemistry principles (Pelizaro et al., 2019).
Antioxidant Activity of Aminochalcones
Aminochalcone derivatives, including those related to 1-(2-Aminophenyl)-3-propylpiperidin-4-ol, have been synthesized and evaluated for their antioxidant activity. Studies indicate that compounds with hydroxyl functionalities exhibit significant free radical scavenging ability, suggesting a potential role in combating oxidative stress-related diseases (Sulpizio et al., 2016).
Antihypertensive Activity
The synthesis and evaluation of 4-(2-aminophenyl)-4-hydroxypiperidine derivatives for their antihypertensive activity represent another area of application. These compounds have been developed through general synthetic methods, highlighting the versatility of structural analogs in the creation of potential antihypertensive agents (Takai et al., 1985).
Cardioselectivity in Beta-Adrenoceptor Blocking Agents
Research into 1-(aralkylamino)-3-(aryloxy)propan-2-ols, related in structure to 1-(2-Aminophenyl)-3-propylpiperidin-4-ol, has contributed to the understanding of cardioselectivity in beta-adrenoceptor blocking agents. These studies have shown how modifications to the amino group substituent and the aryloxy ring can influence affinity and selectivity for beta-1 and beta-2 adrenoceptors, offering insights into the design of more effective cardiovascular drugs (Rzeszotarski et al., 1983).
特性
IUPAC Name |
1-(2-aminophenyl)-3-propylpiperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O/c1-2-5-11-10-16(9-8-14(11)17)13-7-4-3-6-12(13)15/h3-4,6-7,11,14,17H,2,5,8-10,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJNDJPMTLBFVGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CN(CCC1O)C2=CC=CC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Aminophenyl)-3-propylpiperidin-4-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![(2-(2-Azidoethyl)-2-azaspiro[4.5]decan-4-yl)methanol](/img/structure/B1491044.png)








